4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide
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Overview
Description
“4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide” is a chemical compound that holds immense potential in scientific research1. It’s available for purchase from various chemical suppliers231.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s likely that its synthesis involves complex organic reactions, given its structure1.Molecular Structure Analysis
The molecular formula of this compound is C19H17NO6S3. This suggests that it contains 19 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, given its complex structure, it’s likely that it can participate in a variety of organic reactions1.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications
Chemical Synthesis and Characterization
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide, as part of the broader anthracene derivatives, has been explored in various synthetic pathways and characterizations. For instance, studies on the sulfonation of anthracenes have provided insights into the chemical reactions and potential functional modifications of such compounds, including sulfonamides (F. V. D. Griendt & H. Cerfontain, 1979). Additionally, the synthesis of sulfonamidophenylethylamides, including structures similar to the specified compound, has shown potential in activating cardiac myosin, highlighting their relevance in medical research (M. Manickam et al., 2019).
Catalytic and Photocatalytic Applications
The anthracene core, particularly when modified with various functional groups including sulfonamido linkages, has been investigated for its catalytic and photocatalytic capabilities. For example, derivatives of anthracene have been utilized in photocatalytic processes, demonstrating their ability to facilitate reactions under visible light (Naoki Noto et al., 2018). This suggests potential applications of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide in areas requiring photo-induced chemical transformations.
Bioactive Compound Development
The structural motif of anthracene sulfonamides has been explored for its bioactivity, particularly in the development of novel therapeutic agents. Research into sulfonamides derived from anthracene and their derivatives has shown promising results in terms of anticancer activity, highlighting the potential medicinal applications of these compounds (W. S. El‐serwy et al., 2020). Furthermore, the study of chalcone derivatives with pyrazole and sulfonamide pharmacophores, including anthracene structures, has revealed carbonic anhydrase inhibitory activities, suggesting a path toward novel drug candidates (M. Tuğrak et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the sources I found. However, like all chemicals, it should be handled with care, following appropriate safety protocols21.
Future Directions
This compound holds immense potential in scientific research, offering endless possibilities for innovative applications1. Its future directions likely depend on the specific research questions being pursued1.
properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-27(15-7-12-23(28)26-17-8-3-2-4-9-17)33(31,32)18-13-14-21-22(16-18)25(30)20-11-6-5-10-19(20)24(21)29/h2-6,8-11,13-14,16H,7,12,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFELWJVXOFZPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide |
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